molecular formula C15H14N4O2S B4619069 N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B4619069
M. Wt: 314.4 g/mol
InChI Key: DZFKGWGZUHUZQB-UHFFFAOYSA-N
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Description

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a quinazolinone core and a pyridinylsulfanyl group, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Pyridinylsulfanyl Group: This step involves the nucleophilic substitution of a suitable pyridine derivative with a thiol group.

    Acetylation: The final step is the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

    Substitution: The pyridinylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Pyridinylsulfanyl Compounds: Compounds containing the pyridinylsulfanyl group.

Uniqueness

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to its specific combination of a quinazolinone core and a pyridinylsulfanyl group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-12-5-3-4-11-10(12)8-17-15(18-11)19-13(21)9-22-14-6-1-2-7-16-14/h1-2,6-8H,3-5,9H2,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFKGWGZUHUZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide
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N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide
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N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide
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N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide
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N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide
Reactant of Route 6
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N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide

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